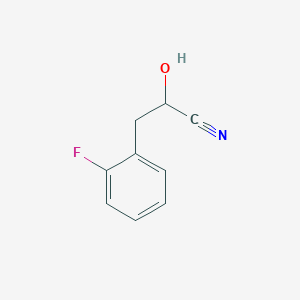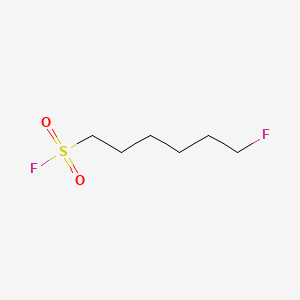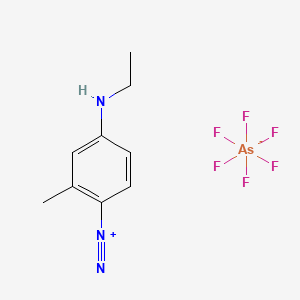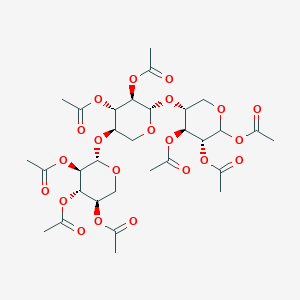
Octaacetyl Xylotriose
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Octaacetyl Xylotriose is a chemically modified oligosaccharide derived from xylan. It is an intermediate in the synthesis of Xylotriose, a newly developed xylo-oligosaccharide with numerous beneficial biomedical and health effects. The compound is characterized by its eight acetyl groups, which enhance its stability and solubility in organic solvents.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Octaacetyl Xylotriose is typically synthesized through the acetylation of Xylotriose. The process involves the reaction of Xylotriose with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under controlled conditions to ensure complete acetylation of the hydroxyl groups on the Xylotriose molecule .
Industrial Production Methods
Industrial production of this compound involves the enzymatic hydrolysis of xylan to produce Xylotriose, followed by chemical acetylation. The enzymatic hydrolysis is performed using xylanase enzymes, which break down the xylan into smaller oligosaccharides, including Xylotriose. The Xylotriose is then purified and subjected to acetylation to produce this compound .
Análisis De Reacciones Químicas
Types of Reactions
Octaacetyl Xylotriose undergoes several types of chemical reactions, including:
Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to yield Xylotriose.
Oxidation: The compound can be oxidized to introduce additional functional groups, such as carboxyl or aldehyde groups.
Substitution: The acetyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions using reagents such as hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed
Hydrolysis: Xylotriose
Oxidation: Carboxylated or aldehyde-functionalized derivatives
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Octaacetyl Xylotriose has a wide range of scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of other oligosaccharides and glycosylated compounds.
Biology: Studied for its potential prebiotic effects and ability to promote the growth of beneficial gut bacteria.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antioxidant properties.
Industry: Used in the production of functional foods and dietary supplements due to its beneficial health effects
Mecanismo De Acción
The mechanism of action of Octaacetyl Xylotriose involves its interaction with specific molecular targets and pathways. In biological systems, the compound is hydrolyzed to release Xylotriose, which exerts its effects by promoting the growth of beneficial gut bacteria such as bifidobacteria. This leads to improved gut health and overall well-being. The acetyl groups enhance the stability and solubility of the compound, allowing for better bioavailability and efficacy .
Comparación Con Compuestos Similares
Similar Compounds
Xylobiose: A disaccharide composed of two xylose units.
Xylotetraose: A tetrasaccharide composed of four xylose units.
Xylo-oligosaccharides: A group of oligosaccharides composed of xylose units linked by β-1,4 bonds
Uniqueness
Octaacetyl Xylotriose is unique due to its eight acetyl groups, which enhance its stability and solubility compared to other xylo-oligosaccharides.
Propiedades
Fórmula molecular |
C31H42O21 |
|---|---|
Peso molecular |
750.7 g/mol |
Nombre IUPAC |
[(3R,4S,5R,6S)-4,5-diacetyloxy-6-[(3R,4S,5R,6S)-4,5-diacetyloxy-6-[(3R,4S,5R)-4,5,6-triacetyloxyoxan-3-yl]oxyoxan-3-yl]oxyoxan-3-yl] acetate |
InChI |
InChI=1S/C31H42O21/c1-12(32)43-20-9-41-30(27(48-17(6)37)23(20)44-13(2)33)52-22-11-42-31(28(49-18(7)38)25(22)46-15(4)35)51-21-10-40-29(50-19(8)39)26(47-16(5)36)24(21)45-14(3)34/h20-31H,9-11H2,1-8H3/t20-,21-,22-,23+,24+,25+,26-,27-,28-,29?,30+,31+/m1/s1 |
Clave InChI |
UBMPVRQGSFBQNE-IAGBODTISA-N |
SMILES isomérico |
CC(=O)O[C@@H]1CO[C@H]([C@@H]([C@H]1OC(=O)C)OC(=O)C)O[C@@H]2CO[C@H]([C@@H]([C@H]2OC(=O)C)OC(=O)C)O[C@@H]3COC([C@@H]([C@H]3OC(=O)C)OC(=O)C)OC(=O)C |
SMILES canónico |
CC(=O)OC1COC(C(C1OC(=O)C)OC(=O)C)OC2COC(C(C2OC(=O)C)OC(=O)C)OC3COC(C(C3OC(=O)C)OC(=O)C)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[5-O-[Hydroxy[[hydroxy(phosphonooxy)phosphinyl]oxy]phosphinyl]-2-O-methyl-|A-D-ribofuranosyl]-2,4(1H,3H)-pyrimidinedione](/img/structure/B13422422.png)
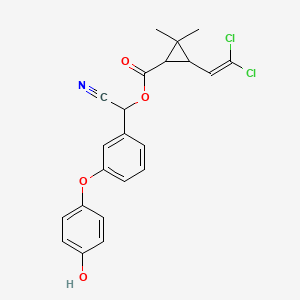
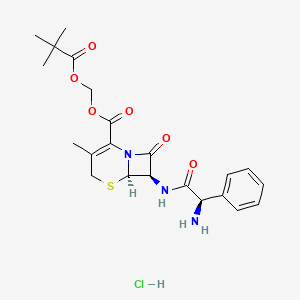
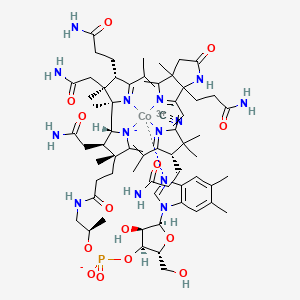
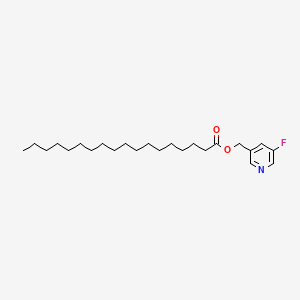
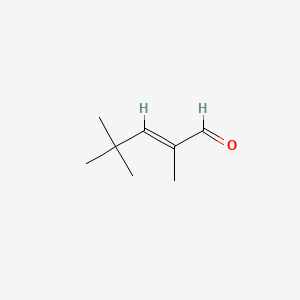
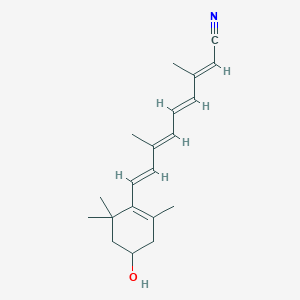
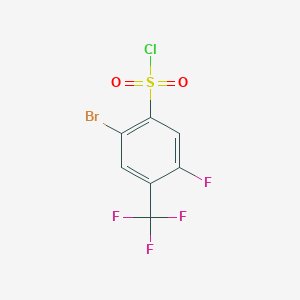
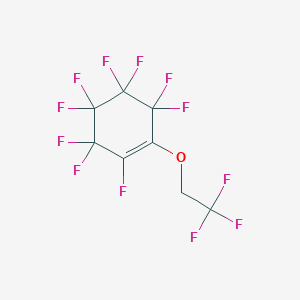
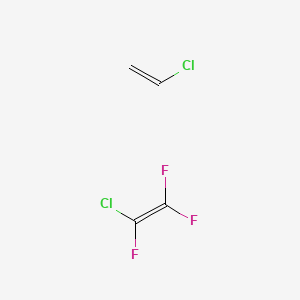
![2-[2-(Methoxymethyl)phenyl]acetonitrile](/img/structure/B13422469.png)
